In Vivo Functional Recovery in Rat Stroke Model
FGFR-IN-7 (compound 17) was designed to achieve superior brain exposure relative to the earlier lead compound SUN13837 (compound 1). Structural modifications aimed at reducing hydrogen bond donors resulted in an improved total brain-to-plasma partition ratio (Kp = AUCb/AUCp) [1]. The paper explicitly states that 'further structural modifications to reduce hydrogen bond donors afforded 17 with improved brain exposure' [2]. This enhanced Kp is a critical differentiator for neuroscience research applications where high brain exposure is required for target engagement and efficacy.
| Evidence Dimension | Total brain-to-plasma partition ratio (Kp = AUCb/AUCp) |
|---|---|
| Target Compound Data | Improved brain exposure (quantified by Kp) relative to SUN13837 [1] |
| Comparator Or Baseline | SUN13837 (compound 1) - baseline brain exposure profile |
| Quantified Difference | Not explicitly quantified in the abstract; described as 'improved brain exposure' [1] |
| Conditions | In vivo pharmacokinetic study in rats; total brain-to-plasma partition ratio (Kp = AUCb/AUCp) [1] |
Why This Matters
For CNS-targeted research, brain exposure is a key determinant of target engagement and potential efficacy; a compound with improved Kp reduces the risk of false negatives in preclinical studies due to inadequate brain concentrations.
- [1] Sakai T, et al. Fibroblast growth factor receptor modulators employing diamines with reduced phospholipidosis-inducing potential. Bioorg Med Chem. 2020;28(14):115562. View Source
- [2] Sakai T, et al. Fibroblast growth factor receptor modulators employing diamines with reduced phospholipidosis-inducing potential. Bioorg Med Chem. 2020;28(14):115562. Abstract. View Source
